molecular formula C17H24NO4+ B11610993 2-{(E)-2-[(3,4-dimethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium

2-{(E)-2-[(3,4-dimethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium

Cat. No.: B11610993
M. Wt: 306.4 g/mol
InChI Key: FMLMVSZKKYQLND-UHFFFAOYSA-O
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Description

2-[(E)-2-(3,4-DIMETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM is a complex organic compound characterized by its unique structure, which includes a dimethoxyaniline group and a dihydro-dioxolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3,4-DIMETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM typically involves the reaction of 3,4-dimethoxyaniline with an appropriate vinyl compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3,4-DIMETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[(E)-2-(3,4-DIMETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(E)-2-(3,4-DIMETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate specific pathways, leading to desired biological or chemical outcomes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyaniline: Shares the dimethoxyaniline group but lacks the vinyl and dioxolium components.

    4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(aniline): Contains multiple aniline groups connected by an ethene unit, differing in structure and properties.

Uniqueness

2-[(E)-2-(3,4-DIMETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in similar compounds. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H24NO4+

Molecular Weight

306.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)ethylidene]azanium

InChI

InChI=1S/C17H23NO4/c1-16(2)17(3,4)22-15(21-16)9-10-18-12-7-8-13(19-5)14(11-12)20-6/h7-11H,1-6H3/p+1

InChI Key

FMLMVSZKKYQLND-UHFFFAOYSA-O

Canonical SMILES

CC1(C(OC(=CC=[NH+]C2=CC(=C(C=C2)OC)OC)O1)(C)C)C

Origin of Product

United States

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